

Anhydrosafflor Yellow B: A Comprehensive Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15624003

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For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone C-glycoside extracted from the flowers of *Carthamus tinctorius* L., commonly known as safflower.[1][2] Traditionally used in Chinese medicine to promote blood circulation and alleviate pain, safflower and its extracts are now the subject of intense scientific scrutiny for their diverse pharmacological activities.[3][4][5] While its counterpart, hydroxysafflor yellow A (HSYA), has been more extensively studied, AHSYB is emerging as a significant bioactive component with considerable therapeutic promise, particularly in the realms of cerebrovascular and cardiovascular diseases.[6][7][8] This technical guide provides an in-depth overview of the current state of research on AHSYB, focusing on its potential therapeutic applications, mechanisms of action, and relevant experimental data.

Neuroprotective Effects

A significant body of research points to the potent neuroprotective effects of AHSYB, primarily in the context of cerebral ischemia-reperfusion (I/R) injury.[9][10][11] Both in vitro and in vivo studies have demonstrated its ability to mitigate neuronal damage, reduce infarct volume, and improve neurological function following ischemic events.[7][9][10]

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis via the SIRT1 Signaling Pathway

The neuroprotective effects of AHSYB are largely attributed to its ability to attenuate oxidative stress and apoptosis through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[\[6\]](#)[\[9\]](#)[\[10\]](#) SIRT1 is a deacetylase that plays a crucial role in cell survival, energy metabolism, and anti-apoptotic processes.[\[6\]](#)[\[10\]](#)

During cerebral I/R injury, the expression of SIRT1 is inhibited.[\[10\]](#) AHSYB treatment has been shown to upregulate the mRNA and protein expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator 1 α (PGC1 α).[\[6\]](#)[\[9\]](#)[\[11\]](#) The activation of FOXO1 and PGC1 α by SIRT1 enhances cellular resistance to oxidative stress and inhibits apoptosis.[\[6\]](#)[\[10\]](#) This is further supported by the observation that the neuroprotective effects of AHSYB are abolished by EX527, a specific inhibitor of SIRT1.[\[6\]](#)[\[9\]](#)[\[10\]](#)

The anti-apoptotic action of AHSYB is also mediated by its influence on the Bcl-2 family of proteins. Studies have shown that AHSYB treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax.[\[9\]](#)[\[11\]](#)

Quantitative Data on Neuroprotective Effects

Experimental Model	Parameter Measured	Treatment	Dosage/Concentration	Key Findings	Citation
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary hippocampal neurons	Cell Viability	AHSYB	40, 60, and 80 μ M	Dose-dependent increase in cell viability compared to the OGD/R group.	[6] [10]
OGD/R in primary hippocampal neurons	Lactate Dehydrogenase (LDH) Release	AHSYB	40, 60, and 80 μ M	Dose-dependent decrease in LDH release compared to the OGD/R group.	[6]
OGD/R in primary hippocampal neurons	Reactive Oxygen Species (ROS) Production	AHSYB	40, 60, and 80 μ M	Dose-dependent decrease in ROS levels compared to the OGD/R group.	[6] [10]
OGD/R in primary hippocampal neurons	Malondialdehyde (MDA) Levels	AHSYB	40, 60, and 80 μ M	Dose-dependent decrease in MDA levels compared to the OGD/R group.	[6] [10]
Middle Cerebral Artery Occlusion/Re	Neurological Deficit Score	AHSYB	2, 4, and 8 mg/kg	Dose-dependent decrease in	[6] [10]

perfusion
(MCAO/R) in
rats

neurological
deficit scores.

MCAO/R in
rats

Infarct
Volume

AHSYB

2, 4, and 8
mg/kg

Dose-
dependent
reduction in
infarct
volume.

[9][10]

Acute
permanent
cerebral
ischemia in
rats

Neurological
Deficit Score

AHSYB

1.75, 3.5, and
7 mg/kg

Dose-
dependent
improvement
in
neurological
deficit.

[7][12]

Acute
permanent
cerebral
ischemia in
rats

Infarct
Volume

AHSYB

1.75, 3.5, and
7 mg/kg

Dose-
dependent
reduction in
brain infarct
volume.

[7][12]

Anti-Inflammatory Activity

AHSYB also exhibits significant anti-inflammatory properties, which contribute to its neuroprotective effects. In a rat model of acute permanent cerebral ischemia, AHSYB treatment was shown to mitigate inflammation in the brain tissue.[3][4] This was associated with the suppression of heat shock protein 60 (HSP60) and interleukin-6 (IL-6) expression.[3][4] Further studies have shown that AHSYB can suppress the elevation of mRNA and protein levels of toll-like receptor 4 (TLR-4), IL-6, and tumor necrosis factor- α (TNF- α), and decrease NF- κ B p65 levels, with the most significant effects observed at a dosage of 7 mg/kg.[7][12]

Quantitative Data on Anti-inflammatory Effects

Experimental Model	Parameter Measured	Treatment	Dosage	Key Findings	Citation
Acute permanent cerebral ischemia in rats	HSP60, TLR-4, IL-6, TNF- α mRNA and protein levels	AHSYB	1.75, 3.5, and 7 mg/kg	Dose-dependent suppression of inflammatory markers.	[7][12]
Acute permanent cerebral ischemia in rats	NF- κ B p65 levels	AHSYB	1.75, 3.5, and 7 mg/kg	Dose-dependent decrease in NF- κ B p65.	[7][12]

Cardioprotective Effects

The therapeutic potential of AHSYB extends to the cardiovascular system. Safflower yellow pigments, of which AHSYB is a major component, have been shown to improve myocardial ischemia, reduce ischemia-reperfusion injury, and alleviate atherosclerotic damage.[8][13][14] AHSYB has been specifically identified to have cardioprotective effects by inhibiting apoptosis via the mitochondrial-mediated pathway in oxygen-glucose deprivation/reoxygenation-induced H9c2 cells.[15]

Anticancer Potential

While research is still in its early stages, there is emerging evidence for the anticancer properties of safflower flavonoids.[3][4] Hydroxysafflor yellow B (HSYB), an isomer of HSYA, has demonstrated anti-breast cancer effects.[16] Although direct studies on the anticancer effects of AHSYB are limited, the known anti-inflammatory and antioxidant properties of this class of compounds suggest that this is a promising area for future investigation.

Experimental Protocols

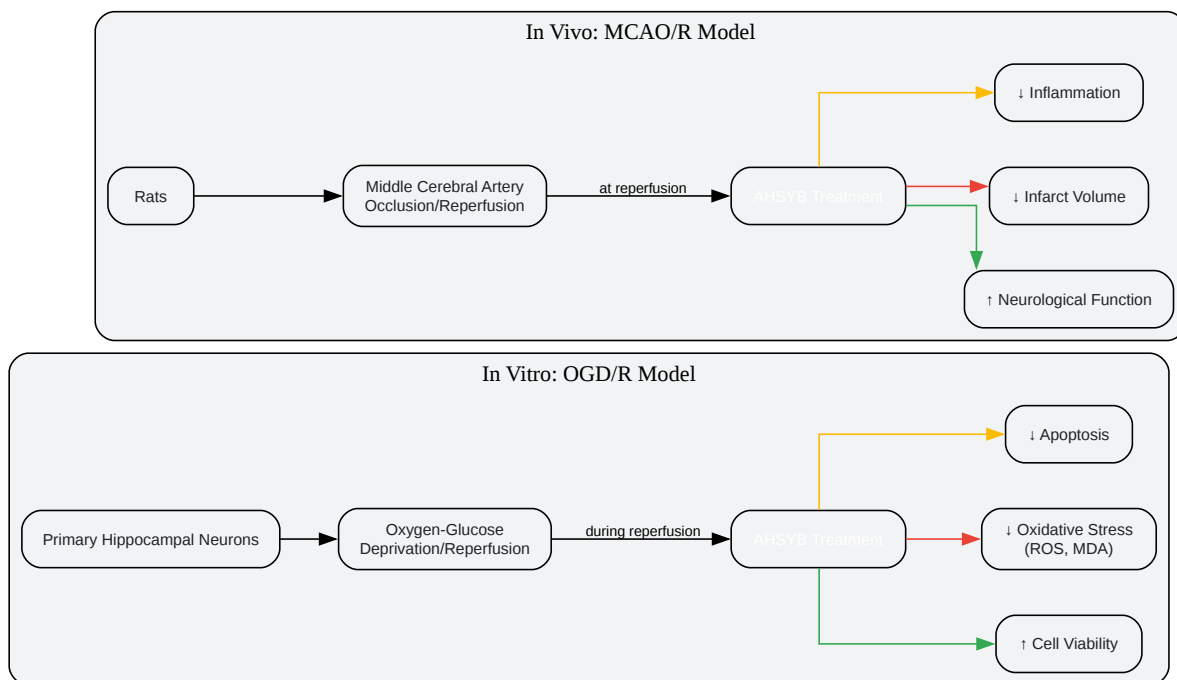
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

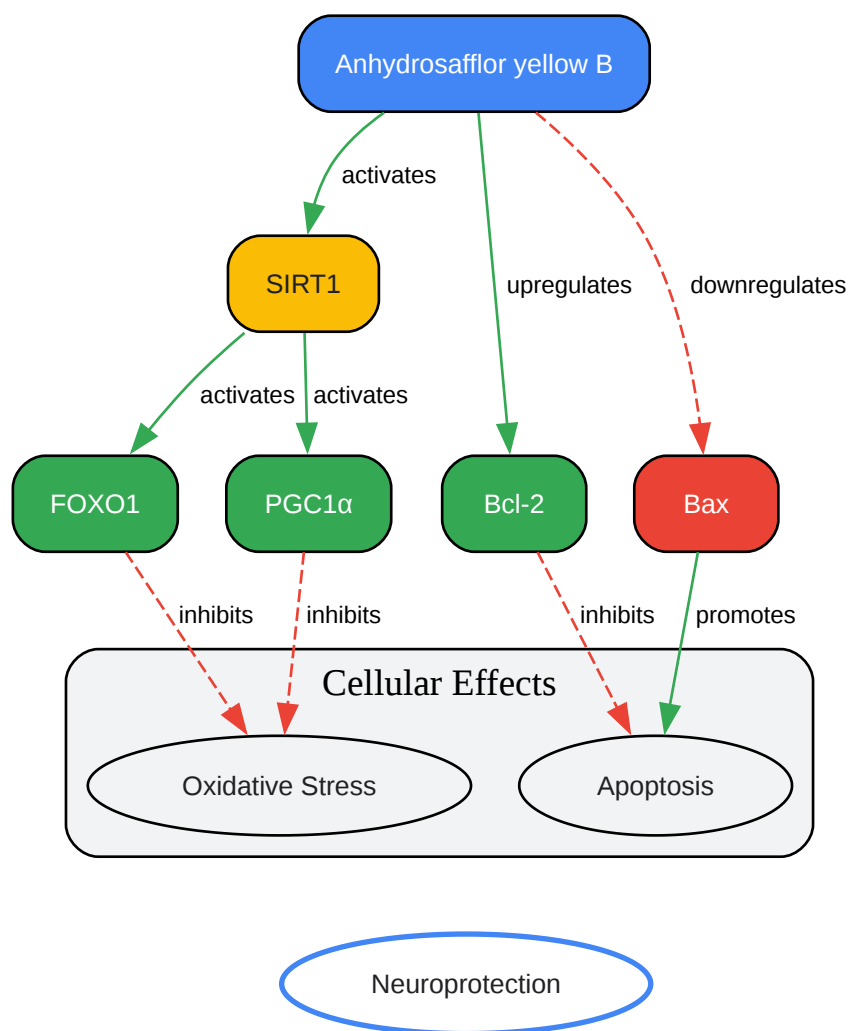
- **Cell Culture:** Primary hippocampal neurons are cultured for 7 days.
- **OGD:** The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with 95% N₂ and 5% CO₂ for a specified duration.
- **Reperfusion:** The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a specified duration.
- **Treatment:** AHSYB is added to the culture medium at the beginning of the reperfusion phase.
- **Analysis:** Cell viability is assessed using assays such as CCK-8, and LDH release is measured to determine cytotoxicity. Markers of oxidative stress (ROS, MDA) and apoptosis are also quantified.[\[6\]](#)[\[10\]](#)[\[11\]](#)

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

- **Animal Model:** Male Sprague-Dawley rats are subjected to MCAO using the intraluminal filament method to induce focal cerebral ischemia.
- **Reperfusion:** The filament is withdrawn after a specified period (e.g., 2 hours) to allow for reperfusion.
- **Treatment:** AHSYB is administered intravenously at the onset of reperfusion.
- **Analysis:** Neurological deficits are scored at various time points post-reperfusion. Infarct volume is measured using TTC staining. Brain tissue is collected for Western blot, RT-PCR, and immunohistochemistry to analyze the expression of proteins and genes related to the SIRT1 pathway, apoptosis, and inflammation.[\[6\]](#)[\[10\]](#)

Signaling Pathways and Experimental Workflows





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